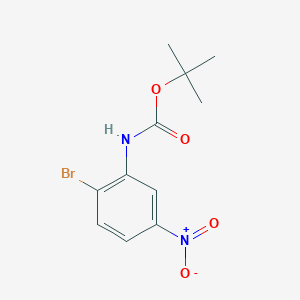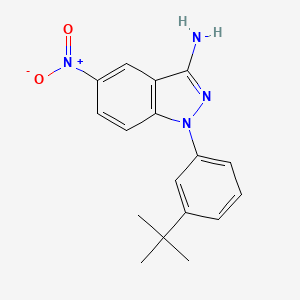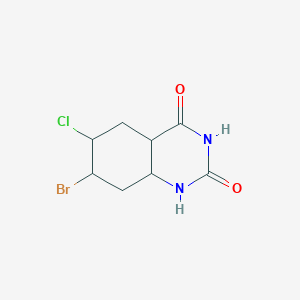![molecular formula C33H25OPS B12343609 Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- is a chiral phosphine ligand known for its applications in asymmetric catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone substituted with a methoxy group and two phenyl groups attached to the phosphorus atom. Its chiral nature makes it particularly valuable in enantioselective synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- typically involves the reaction of (1S)-2’-methoxy-1,1’-binaphthyl-2-yl lithium with chlorodiphenylphosphine. The reaction is carried out under inert conditions, usually in an anhydrous solvent such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of chiral drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form active catalytic species. These species facilitate various chemical transformations by providing a chiral environment, which leads to the formation of enantioselective products. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.
Vergleich Mit ähnlichen Verbindungen
Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- can be compared with other chiral phosphine ligands such as:
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Known for its high enantioselectivity in various catalytic reactions.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (S-BINAP): Similar to BINAP but with opposite chirality.
®-(+)-1,1’-Bi-2-naphthol (BINOL): Another chiral ligand used in asymmetric catalysis.
The uniqueness of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- lies in its specific substitution pattern, which can offer different steric and electronic properties compared to other chiral phosphine ligands.
Eigenschaften
Molekularformel |
C33H25OPS |
|---|---|
Molekulargewicht |
500.6 g/mol |
InChI |
InChI=1S/C33H25OP.S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3; |
InChI-Schlüssel |
YUFTZXHXTHDINZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.[S] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)


![2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol](/img/structure/B12343573.png)

![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
